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Spectroscopic Characterization Data

The table below summarizes the key spectroscopic and crystallographic data for the chlorophosphorane
compound 11, which features a nearly square-pyramidal geometry and is supported by a tetradentate

bis(amidophenolate) ligand [1].

Characterization Key Parameters | Observed Experimental Conditions /
Method Data Significance

| 1P NMR Spectroscopy [1] | -39.8 ppm (for precursor 10) Not explicitly stated for 11 (in available text) |
Data for hydridophosphorane precursor 10 provided for context [1]. | | X-ray Crystallography [1] | T-value:
0.02 (for precursor 10) Sum of basal angles: 352.0° (for compound 11) | Confirms near square-pyramidal
geometry [1]. t-value indicates geometry (O for perfect square pyramid, 1 for trigonal bipyramid) [1]. | |
Cyclic Voltammetry [1] | Reversible oxidation at E1/2 = +0.55 V (vs. Fc/Fc*) | Measured for compound 14
(derived from 11) in CH2Clz, 0.1 M NBu4PFe. Shows ligand's role as an electron reservoir [1]. | | EPR
Spectroscopy [1] | Signal at g = 2.003 (for oxidized 15) Hyperfine coupling: a(3'P) = 0.8 G; a(**N) = 3.5 G
(for oxidized 14) | Measured after one-electron oxidation with AgSbFe at -78 °C. Confirms radical is

ligand-centered with spin density on N and C atoms [1]. |
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Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the guide.

Synthesis of Chlorophosphorane (11) [1]

¢ Reaction Setup: The protonated bis(amidophenolate) ligand (9-Ha) is mixed with PCls in the
presence of 3.15 equivalents of DIPEA (a base).

e Formation of Precursor: This reaction yields hydridophosphorane 10 as a white solid after
purification by flash chromatography (54% yield).

e Chlorination: The chlorophosphorane 11 is subsequently obtained by treating compound 10 with
N-chlorosuccinimide (NCS).

X-ray Crystallography Analysis [1]

¢ Crystallization: Suitable crystals for X-ray diffraction were grown by the diffusion of MeOH into
toluene solutions of the compound.

o Data Collection & Analysis: The resulting data confirmed the connectivity and the square-
pyramidal geometry of the phosphorane. Critical parameters analyzed include the t-value and the
sum of the basal angles around the phosphorus center.

Electrochemical Analysis (Cyclic Voltammetry) [1]

e Solution Preparation: A 0.1 M solution of the phosphorane (e.g., compound 14) is prepared in
dichloromethane (CH2zClz), using NBusPFe as the supporting electrolyte.

e Measurement: The cyclic voltammogram is recorded, typically showing a reversible, one-electron
oxidation event. The potential is reported relative to the Fc/Fc* (ferrocenelferrocenium) couple.

Electron Paramagnetic Resonance (EPR) Spectroscopy [1]

e Sample Generation: The phosphorane is oxidized in situ by adding one equivalent of AgSbFe to its
CH2ClI2 solution at -78 °C.

e Spectrum Acquisition: The EPR spectrum of the resulting radical species is measured, often at 200
K, to observe hyperfine splitting from nuclei such as phosphorus-31 and nitrogen-14.
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Experimental Workflow Diagram

The following diagram outlines the key steps involved in the synthesis and characterization of the

chlorophosphorane compound, as described in the experimental protocols.
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Key Characterization Insights

The provided data highlights several critical aspects for characterizing such compounds:

e Geometry is Crucial: The unique square-pyramidal geometry imposed by the rigid pincer ligand is
a key structural feature that enhances the electrophilicity of the phosphorus center [1].

¢ Ligand Cooperation: Spectroscopic and electrochemical data (EPR, Cyclic Voltammetry) are
essential to confirm that the bis(amidophenolate) ligand acts as a non-innocent electron
reservoir, which is central to the compound's reactivity [1].

e Comparative Analysis: When building a comparison guide, contrasting the NMR chemical shifts,
redox potentials, and structural parameters (like 1-values) of this system with other phosphorus(V)
compounds would objectively demonstrate its unique electronic and geometric properties.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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